molecular formula C4H2F8 B1294393 Butane, 1,1,2,2,3,3,4,4-octafluoro- CAS No. 377-36-6

Butane, 1,1,2,2,3,3,4,4-octafluoro-

Cat. No. B1294393
CAS RN: 377-36-6
M. Wt: 202.05 g/mol
InChI Key: LKLFXAVIFCLZQS-UHFFFAOYSA-N
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Description

The compound "Butane, 1,1,2,2,3,3,4,4-octafluoro-" is a fluorinated butane derivative, which is not directly mentioned in the provided papers. However, related compounds and their properties, such as octafluorocyclobutane and octafluoro-2-butene, are discussed. These compounds are part of a class of fluorinated hydrocarbons that have unique chemical and physical properties due to the presence of fluorine atoms .

Synthesis Analysis

The synthesis of fluorinated butanes like "Butane, 1,1,2,2,3,3,4,4-octafluoro-" is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves halogen exchange reactions or direct fluorination of hydrocarbons. These processes can be complex due to the reactivity of fluorine and the need for controlled reaction conditions to ensure selectivity and yield .

Molecular Structure Analysis

The molecular structure of fluorinated butanes is characterized by the replacement of hydrogen atoms with fluorine, which significantly alters the molecule's properties. For example, electron diffraction studies on n-butane provide insights into the bond lengths and angles of butane molecules, which can be extrapolated to understand the structural changes when hydrogen atoms are substituted with fluorine . The presence of fluorine is likely to increase the bond strength and rigidity of the molecule due to the high electronegativity of fluorine.

Chemical Reactions Analysis

The chemical reactivity of fluorinated butanes can be inferred from studies on similar compounds. For instance, electron impact ionization and ion-molecule reactions of octafluoro-2-butene have been studied, revealing the formation of various product ions and the mechanisms of their formation . These reactions are indicative of the types of chemical processes that fluorinated butanes may undergo, such as ionization and charge transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "Butane, 1,1,2,2,3,3,4,4-octafluoro-" can be deduced from the properties of related compounds. For example, the surface tension and vapor pressure of octafluorocyclobutane and n-butane mixtures have been measured, providing data on the intermolecular forces and phase behavior of fluorinated butanes . Additionally, the blending octane behavior of unsaturated hydrocarbons, including butadiene, suggests that fluorinated butanes may also influence the octane number and knock resistance when used as fuel additives .

Scientific Research Applications

  • Thermodynamics Research

    • Application : The National Institute of Standards and Technology (NIST) has compiled data on the thermophysical and thermochemical properties of "Butane, 1,1,2,2,3,3,4,4-octafluoro-" .
    • Method : This data is collected through various experimental procedures, including differential scanning calorimetry .
    • Results : The boiling point of “Butane, 1,1,2,2,3,3,4,4-octafluoro-” is reported to be 315.7 K .
  • Green Chemistry

    • Application : There was a study on the design, synthesis, and evaluation of a highly effective and safe perfluoro-alternative with a “weak site”: potassium 1,1,2,2,3,3,4,4-octafluoro-4- (perfluorobutoxy)butane-1-sulfonate .
    • Results : The results or outcomes of this study are not available as the original article has been retracted .
  • Safety Precautions

    • Application : In the field of safety and environmental protection, “Butane, 1,1,2,2,3,3,4,4-octafluoro-” is recognized as a greenhouse gas with potential destructive effects on the ozone layer .
    • Method : It is recommended to use “Butane, 1,1,2,2,3,3,4,4-octafluoro-” in well-ventilated areas to avoid gas accumulation . It is also advised to prevent the gas from coming into contact with open flames, high temperatures, and electric sparks .
  • Textile Industry

    • Application : “Butane, 1,1,2,2,3,3,4,4-octafluoro-” might be used in the textile industry .
    • Results : BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .
  • Chemical Synthesis

    • Application : “Butane, 1,1,2,2,3,3,4,4-octafluoro-” might be used in chemical synthesis .
  • Environmental Studies

    • Application : In environmental studies, “Butane, 1,1,2,2,3,3,4,4-octafluoro-” is recognized as a greenhouse gas with potential destructive effects on the ozone layer .
    • Method : It is recommended to use “Butane, 1,1,2,2,3,3,4,4-octafluoro-” in well-ventilated areas to avoid gas accumulation . It is also advised to prevent the gas from coming into contact with open flames, high temperatures, and electric sparks .

Safety And Hazards

“Butane, 1,1,2,2,3,3,4,4-octafluoro-” may cause drowsiness or dizziness. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFXAVIFCLZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073900
Record name 1H,4H-Octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane, 1,1,2,2,3,3,4,4-octafluoro-

CAS RN

377-36-6
Record name Butane, 1,1,2,2,3,3,4,4-octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,4H-Octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane, 1,1,2,2,3,3,4,4-octafluoro-
Reactant of Route 2
Butane, 1,1,2,2,3,3,4,4-octafluoro-
Reactant of Route 3
Reactant of Route 3
Butane, 1,1,2,2,3,3,4,4-octafluoro-
Reactant of Route 4
Butane, 1,1,2,2,3,3,4,4-octafluoro-
Reactant of Route 5
Butane, 1,1,2,2,3,3,4,4-octafluoro-
Reactant of Route 6
Butane, 1,1,2,2,3,3,4,4-octafluoro-

Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 3 link.springer.com

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